3-(3-Fluoro-4-methylphenyl)thiolan-3-ol

Description

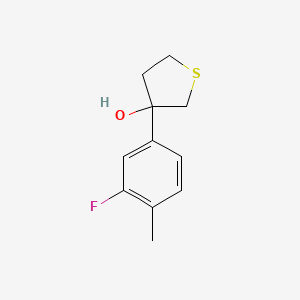

3-(3-Fluoro-4-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 3-fluoro-4-methylphenyl moiety. This structure combines aromatic fluorination and methylation, which are critical for modulating electronic and steric properties in medicinal and agrochemical applications. The compound is cataloged as a 5-membered heterocycle by CymitQuimica, though its commercial availability is currently discontinued . Its synthesis likely involves strategies analogous to Mitsunobu reactions or multi-step protocols, as seen in related thiolan-3-ol derivatives .

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FOS/c1-8-2-3-9(6-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLZPCWEIVJJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCSC2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-fluoro-4-methylphenyl group distinguishes this compound from analogs with simpler or differently substituted aromatic systems:

- 2-(3-Fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: This patent-listed compound shares the same substituted phenyl group but incorporates a pyridopyrimidinone core. The fluorine and methyl groups enhance lipophilicity and metabolic stability compared to unsubstituted phenyl analogs .

- 3-Fluoro-4-methylbenzoyl chloride : A precursor with an acyl chloride group instead of a thiolane ring. The absence of the hydroxylated thiolane reduces hydrogen-bonding capacity, making it more reactive in nucleophilic substitutions .

Heterocyclic Core Modifications

The thiolan-3-ol moiety is critical for stereoelectronic effects:

- 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione: While lacking the thiolane ring, this triazole-thione derivative demonstrates how fluorine substitution on phenyl groups improves synthesis yields (85% here) and bioactivity .

- [4-(2-Chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine : This patented compound replaces the thiolane with a thiazole ring, introducing additional steric bulk and altering binding affinity in agrochemical contexts .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The 3-fluoro group withdraws electrons, enhancing aromatic ring stability, while the 4-methyl group donates electrons, balancing solubility and reactivity. This dual substitution is advantageous in drug design for optimizing pharmacokinetics .

- Steric Hindrance: The methyl group in the 4-position may limit rotational freedom in the phenyl ring, affecting binding to biological targets compared to non-methylated analogs .

- Synthetic Challenges : The discontinuation of this compound highlights scalability issues common in sulfur heterocycles, necessitating alternative routes like microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.